2-(1H-1,3-benzodiazol-1-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one
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Description
2-(1H-1,3-benzodiazol-1-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.49. The purity is usually 95%.
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Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of both benzodiazole and thiazepane moieties. Its molecular formula is C14H14N2OS, and it exhibits a complex structure that may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzodiazole and thiophene exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Studies have demonstrated that compounds containing benzodiazole and thiazepane structures can inhibit cancer cell proliferation. The proposed mechanisms include:
- Inhibition of Cell Cycle Progression : These compounds may interfere with key regulatory proteins involved in the cell cycle.
- Induction of Apoptosis : Evidence suggests that they can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Neuroprotective Effects
Some studies suggest potential neuroprotective effects, where similar compounds have been shown to protect neuronal cells from oxidative stress and neuroinflammation. This activity is critical in developing treatments for neurodegenerative diseases.
The biological activity of this compound may involve multiple pathways:
- Enzyme Inhibition : It may inhibit specific enzymes critical for cellular metabolism.
- Receptor Interaction : The compound could interact with various receptors in the body, altering signal transduction pathways.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels, contributing to its anticancer and neuroprotective effects.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of benzodiazole derivatives for their anticancer properties. The results indicated that modifications to the benzodiazole ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) .
Study 2: Antimicrobial Efficacy
Research conducted on thiophene-based compounds demonstrated their efficacy against resistant strains of Staphylococcus aureus. The study highlighted the importance of substituents on the thiophene ring in enhancing antimicrobial activity .
Comparative Analysis
The following table summarizes the biological activities reported for similar compounds:
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-18(12-21-13-19-14-4-1-2-5-15(14)21)20-8-7-17(24-11-9-20)16-6-3-10-23-16/h1-6,10,13,17H,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPMSALSWRMVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.